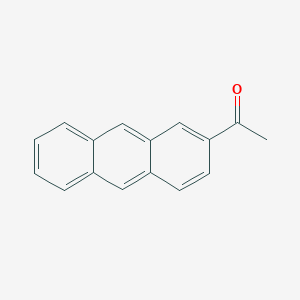

2-Acetylanthracene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Acetylanthracene involves acetylation reactions, where anthracene is treated with acetylating agents. Notably, the Friedel-Crafts acetylation using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst is a common method. This reaction leads to the formation of 2-Acetylanthracene under certain conditions, with specific attention paid to the solvent choice and reaction parameters to favor 2-substitution over other positions on the anthracene ring (Bassilios, Salem, & Anous, 2010).

Molecular Structure Analysis

The molecular geometry of acetylanthracenes, including 2-Acetylanthracene, has been studied through methods such as X-ray diffraction analysis. These studies reveal the spatial arrangement of atoms within the molecule and the influence of the acetyl group on the overall molecular structure. For analogs like 9-acetylanthracene, the acetyl group is twisted out of the plane of the aromatic π-system, indicating that similar structural deviations could be expected for 2-Acetylanthracene, affecting its electronic properties and interactions (Anderson et al., 1984).

Chemical Reactions and Properties

2-Acetylanthracene participates in a variety of chemical reactions, including dimerization and photoluminescence activities. The compound's reactivity is significantly influenced by its molecular structure, with the acetyl group playing a critical role in its chemical behavior. Studies on 1-acetylanthracene, a compound with a similar acetyl modification, have shown diverse dimerization modes under photochemical conditions, which can offer insights into the reactivity of 2-Acetylanthracene as well (Becker, Becker, & Langer, 1996).

Physical Properties Analysis

The physical properties of 2-Acetylanthracene, such as melting point, solubility, and photophysical characteristics, are key to understanding its behavior in different environments and applications. The introduction of the acetyl group affects these properties by altering intermolecular interactions and the molecule's response to light. The study of 2-acetylanthracene/methanol/hexane systems has revealed insights into its time-resolved emission spectra, demonstrating the impact of molecular interactions on its photophysical properties (Tamaki, 1982).

Chemical Properties Analysis

The chemical properties of 2-Acetylanthracene, including its reactivity towards different reagents and conditions, are crucial for its applications in synthesis and material science. Its acetyl group influences its electrophilicity, participating in various organic reactions and serving as a precursor for further chemical modifications. The synthesis and reactivity of 2-acetylthiamin pyrophosphate provide an example of how acetyl groups in molecules like 2-Acetylanthracene can affect their chemical behavior and interactions (Gruys, Halkides, & Frey, 1987).

Applications De Recherche Scientifique

Spectral Characteristics : 2-Acetylanthracene forms stable dimers in low-temperature rigid glasses and exhibits two rotational isomers with a significant difference in their spectral origins. This property was studied in the context of its electronic spectra (Swayambunathan & Lim, 1987).

Photochemical Dimerization : Research on 1-acetylanthracene, a closely related compound, shows that it undergoes photochemical dimerization, producing various dimers. These findings might suggest similar behaviors or applications for 2-acetylanthracene in photochemistry (Becker, Becker, & Langer, 1996).

Complex Formation in Solutions : In a study involving a hexane and methanol system, 2-Acetylanthracene showed a time-dependent spectral shift, indicating the photoassociation of a hydrogen-bonded complex. This points to its potential applications in studying molecular interactions and dynamics in solution (Tamaki, 1982).

Molecular Geometry Analysis : The molecular geometry of 9-acetylanthracene, another related compound, has been established through X-ray diffraction analysis, showing the acetyl group's orientation. Such structural analyses are crucial in understanding the chemical behavior of acetylated polycyclic aromatic hydrocarbons like 2-acetylanthracene (Anderson et al., 1984).

Synthesis Methodology : The synthesis of 2-acetylanthracene can be achieved through the Friedel-Crafts reaction, with the process being influenced by various factors like solvent type and the presence of similar compounds. This information is vital for optimizing its production for research and industrial purposes (Bassilios, Salem, & Anous, 2010).

Safety And Hazards

2-Acetylanthracene is advised for R&D use only and not for medicinal, household or other use . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Relevant Papers One relevant paper discusses the reversible Friedel-Crafts acylations of anthracene, which could potentially involve 2-Acetylanthracene . Another paper discusses the tunable photoemission of a 9-acetylanthracene chromophore based on the formation of two-component molecular cocrystals .

Propriétés

IUPAC Name |

1-anthracen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFWGPPCMONVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409167 | |

| Record name | 2-Acetylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetylanthracene | |

CAS RN |

10210-32-9 | |

| Record name | 2-Acetylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10210-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)

![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)